2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione
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Overview
Description
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core, which is characteristic of anthraquinones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines. This reaction yields the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione, which is then oxidized to form the final product . The reaction conditions often include the use of ethanethiol or thiophenol to achieve the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cell cycle progression and survival in cultured mammalian cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione involves its interaction with DNA and enzymes. It acts as a topoisomerase II inhibitor, interfering with DNA replication, transcription, and repair . This inhibition leads to the disruption of cell division and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A similar compound with anticancer properties, known for its use in chemotherapy.
Ametantrone: Another anthraquinone derivative with similar biological activities.
AQ4N: A bioreductive drug related to anthraquinones, used in cancer treatment.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione, also known as 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione, is a synthetic derivative of anthraquinone. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological mechanisms, and potential applications.
Synthesis
The synthesis of this compound typically involves the reaction of anthraquinone derivatives with amino alcohols. A common method includes the reaction of 1,8-diaminoanthraquinone with ethylene glycol under controlled conditions. This process can be optimized for industrial production using continuous flow reactors and advanced purification techniques to ensure high yields and purity .
DNA Interaction
The primary mechanism by which this compound exerts its biological effects is through interaction with DNA. The compound can intercalate between DNA bases, disrupting normal DNA function and leading to potential cytotoxic effects. This intercalation can inhibit essential enzymes such as DNA topoisomerase II, which is crucial for DNA replication and repair processes .
Anticancer Activity
Research indicates that derivatives of anthraquinone exhibit significant anticancer properties. Studies have shown that this compound has the potential to act as an anticancer agent by inducing apoptosis in cancer cells through its DNA-binding capabilities. In vitro studies have demonstrated that compounds with longer side chains exhibit enhanced cytotoxicity due to improved DNA binding .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of anthraquinone derivatives. For instance, various synthesized nitrogen-containing anthraquinones have shown activity against both gram-positive and gram-negative bacteria. The presence of specific functional groups in these compounds is believed to enhance their antimicrobial efficacy by disrupting microbial cell membranes or inhibiting key metabolic pathways .
In Vitro Studies
- Cytotoxicity Assays : A series of in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values were determined using MTT assays, showing a concentration-dependent response.
- DNA Binding Studies : Thermal denaturation studies indicated that this compound binds to DNA more effectively than some established chemotherapeutics. The binding affinity was quantified using association constants derived from spectroscopic data .
- Antimicrobial Testing : In antimicrobial susceptibility tests against Staphylococcus aureus and Pseudomonas aeruginosa, the compound exhibited notable inhibitory zones ranging from 8.41 mm to 11.5 mm for gram-positive bacteria and 5.87 mm to 8.18 mm for gram-negative bacteria .
Comparative Analysis
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | High | Moderate |
Mitoxantrone | Structure | Very High | Low |
Doxorubicin | Structure | Very High | Low |
Properties
CAS No. |
136182-35-9 |
---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c20-9-7-19(8-10-21)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2 |
InChI Key |
MORYVYBWTVLWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
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